molecular formula C21H20ClN3OS B5416423 1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

Cat. No.: B5416423
M. Wt: 397.9 g/mol
InChI Key: KNXWYDMREATOHK-UHFFFAOYSA-N
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Description

1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antidiabetic, antidepressant, anticancer, hypotensive, antiamoebic, anti-inflammatory, and antitubercular properties .

Properties

IUPAC Name

1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS.ClH/c1-14-20(15(2)25)26-21(22-14)24-19(17-11-7-4-8-12-17)13-18(23-24)16-9-5-3-6-10-16;/h3-12,19H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXWYDMREATOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . The reaction conditions include maintaining the mixture at a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride include other pyrazoline derivatives such as:

These compounds share similar structural features but may differ in their biological activities and chemical properties. The uniqueness of 1-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride lies in its specific substitution pattern and the presence of the thiazole ring, which may contribute to its distinct biological activities.

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